3-[(1-Propylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine
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Overview
Description
“3-[(1-Propylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine” is a chemical compound. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole, the core structure of the compound, can be synthesized from glyoxal, formaldehyde, and ammonia . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .Scientific Research Applications
Iron(II) Complexes and Spin-Crossover Phenomena
Research on iron(II) complexes involving sulfanyl-, sulfinyl-, and sulfonyl-dipyrazolylpyridine ligands highlights the interplay between spin-crossover and crystallographic phase changes. Such studies are crucial for understanding magnetic properties and potential applications in materials science (Cook et al., 2015).
Herbicide Degradation
The degradation of sulfosulfuron, a sulfonylurea herbicide, under various abiotic factors demonstrates the environmental fate and transformation pathways of such compounds, relevant for agricultural chemistry and environmental science (Saha & Kulshrestha, 2002).
Electronic Effects in Heterodimetallic Complexes
Studies on heterodimetallic d-f podates with sulfonamide groups explore the electronic effects and potential for optical and magnetic applications, contributing to coordination chemistry (Edder et al., 2000).
Synthesis and Catalysis
Research into the synthesis of pyridine derivatives and their use as catalysts or in green chemistry demonstrates the versatility of such compounds in synthetic organic chemistry, with implications for pharmaceutical manufacturing and environmental sustainability (Gilbile et al., 2017).
Antimicrobial and Anticancer Activity
Pyridine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, indicating the potential of such compounds in medicinal chemistry and drug development (Mansour, 2019).
Mechanism of Action
Mode of action
Imidazole derivatives often interact with their targets through hydrogen bonding, given the presence of nitrogen atoms in the imidazole ring .
Biochemical pathways
Imidazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion .
Result of action
Imidazole derivatives can have a variety of effects depending on their specific targets .
Action environment
Factors such as ph and temperature can influence the action of imidazole derivatives .
Future Directions
Properties
IUPAC Name |
3-[(1-propylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S2/c1-2-8-19(16,17)15-7-6-14-12(15)18-10-11-4-3-5-13-9-11/h3-5,9H,2,6-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWSECKZNYOHGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN=C1SCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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